spectroscopic data for 3-(4-Methylpyrimidin-2-yl)benzaldehyde (NMR, IR, MS)
spectroscopic data for 3-(4-Methylpyrimidin-2-yl)benzaldehyde (NMR, IR, MS)
Spectroscopic Characterization and Analytical Profiling of 3-(4-Methylpyrimidin-2-yl)benzaldehyde: A Technical Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, the pyrimidine-benzaldehyde scaffold serves as a critical building block for synthesizing kinase inhibitors, CNS-active agents, and advanced heterocyclic therapeutics. Specifically, 3-(4-Methylpyrimidin-2-yl)benzaldehyde (C₁₂H₁₀N₂O, MW: 198.22 g/mol ) presents a unique analytical profile due to the electronic interplay between the electron-withdrawing pyrimidine core and the meta-substituted formyl group.
This whitepaper provides an authoritative, in-depth guide to the spectroscopic elucidation (NMR, FT-IR, and MS) of this molecule. Designed for analytical scientists and drug development professionals, this guide moves beyond mere data listing to explain the causality behind experimental choices and structural assignments, ensuring that every protocol acts as a self-validating system.
Molecular Architecture & Spectroscopic Causality
The structural signature of 3-(4-Methylpyrimidin-2-yl)benzaldehyde is defined by a 1,3-disubstituted benzene ring bridging a 4-methylpyrimidine moiety and an aldehyde group.
Understanding its spectroscopy requires analyzing the anisotropic and electron-withdrawing effects of these functional groups:
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The H-2' Anomaly: The proton located at the 2-position of the phenyl ring (between the pyrimidine and the aldehyde) sits in the deshielding cones of both the carbonyl group and the nitrogenous heterocycle. This dual electron-withdrawing effect pushes its NMR chemical shift significantly downfield (~8.95 ppm), serving as a primary diagnostic marker for the 1,3-substitution pattern [1].
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Pyrimidine Basicity: The basic nitrogen atoms (N1 and N3) on the pyrimidine ring dictate the mass spectrometry strategy. They act as excellent proton acceptors, making Electrospray Ionization in positive mode (ESI+) the most logical and efficient ionization choice [3].
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Conjugated Carbonyl: The aldehyde is conjugated with the aromatic system, which slightly lengthens the C=O bond compared to aliphatic aldehydes, shifting the FT-IR stretching frequency below 1710 cm⁻¹ [2].
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the following methodologies are designed as closed-loop, self-validating workflows. Each step includes internal checks to prevent artifactual data interpretation.
Analytical workflow for the spectroscopic validation of 3-(4-Methylpyrimidin-2-yl)benzaldehyde.
High-Resolution NMR Acquisition (1H and 13C)
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: TMS acts as an internal zero-point reference, validating the chemical shift axis. Anhydrous CDCl₃ prevents water peak overlap (near 1.56 ppm) and provides the deuterium lock signal to stabilize the spectrometer's magnetic field.
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Shimming and Tuning: Execute automated gradient shimming, followed by manual fine-tuning of the Z1 and Z2 coils.
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Causality: A highly homogenous magnetic field is critical for resolving the fine J-coupling (meta-couplings of ~1.5 Hz) of the phenyl protons.
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Acquisition: Run a standard 1D sequence for ¹H (16 scans, 2s relaxation delay) and a proton-decoupled sequence for ¹³C (1024 scans).
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Causality: The 2-second relaxation delay ensures the quantitative integration of the aldehyde and methyl protons, preventing signal saturation.
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LC-MS/MS Fragmentation Profiling
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Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Methanol:Water fortified with 0.1% Formic Acid.
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Causality: Formic acid acts as an abundant proton source, driving the formation of [M+H]⁺ ions in the ESI source prior to droplet evaporation.
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Ionization & Tuning: Operate the ESI source in positive mode (capillary voltage: 3.5 kV, desolvation temp: 350°C). Isolate the precursor ion (m/z 199.1) in Q1.
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Collision-Induced Dissociation (CID): Apply a collision energy of 25 eV using Argon gas, scanning Q3 from m/z 50 to 250.
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Causality: 25 eV provides the precise internal energy required to induce diagnostic losses (e.g., CO and HCN) without shattering the molecule into uninterpretable low-mass noise [3].
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FT-IR Spectroscopy (ATR Mode)
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Background Calibration: Collect a background spectrum of the empty diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4 cm⁻¹ resolution).
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Sample Acquisition: Compress 2-3 mg of the solid compound onto the crystal using the pressure anvil.
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Causality: The ATR anvil ensures intimate contact between the solid lattice and the evanescent infrared wave, eliminating the moisture artifacts common in traditional KBr pellet preparations.
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Data Synthesis & Structural Validation
The following tables synthesize the expected spectroscopic parameters derived from empirical additive rules and established fragmentation pathways [1][2].
Nuclear Magnetic Resonance (NMR) Profiling
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Causality |
|---|---|---|---|---|---|
| -CHO | 10.10 | Singlet (s) | - | 1H | Highly deshielded by carbonyl anisotropy |
| Phenyl H-2' | 8.95 | Triplet (t) | 1.5 | 1H | Deshielded by ortho-CHO and ortho-pyrimidine |
| Phenyl H-6' | 8.67 | Doublet of triplets (dt) | 7.8, 1.5 | 1H | Ortho to pyrimidine, para to CHO |
| Pyrimidine H-6 | 8.65 | Doublet (d) | 5.2 | 1H | Adjacent to electronegative N |
| Phenyl H-4' | 8.17 | Doublet of triplets (dt) | 7.8, 1.5 | 1H | Ortho to CHO, para to pyrimidine |
| Phenyl H-5' | 7.67 | Triplet (t) | 7.8 | 1H | Meta to both electron-withdrawing groups |
| Pyrimidine H-5 | 7.15 | Doublet (d) | 5.2 | 1H | Shielded relative to H-6 |
| -CH₃ | 2.60 | Singlet (s) | - | 3H | Aliphatic, slightly deshielded by the ring |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon | Chemical Shift (ppm) | Assignment Causality |
|---|---|---|
| -CHO | 192.0 | Carbonyl carbon, highly deshielded |
| Pyrimidine C-4 | 167.2 | Attached to methyl, adjacent to N |
| Pyrimidine C-2 | 163.5 | Attached to phenyl, situated between two N atoms |
| Pyrimidine C-6 | 157.4 | Adjacent to N |
| Phenyl C-1' | 138.5 | Quaternary, attached to pyrimidine |
| Phenyl C-3' | 136.8 | Quaternary, attached to CHO |
| Phenyl C-6' | 133.2 | Aromatic CH |
| Phenyl C-2' | 130.5 | Aromatic CH (highly deshielded position) |
| Phenyl C-4' | 129.4 | Aromatic CH |
| Phenyl C-5' | 129.1 | Aromatic CH |
| Pyrimidine C-5 | 119.8 | Aromatic CH, farthest from N |
| -CH₃ | 24.5 | Aliphatic methyl carbon |
Mass Spectrometry (LC-MS/MS)
In ESI-MS/MS, protonation occurs preferentially at the pyrimidine N1 or N3 due to high proton affinity. Upon CID, the primary fragmentation pathway involves the neutral loss of carbon monoxide, a classic diagnostic cleavage for aromatic aldehydes. Secondary fragmentation entails the retro-cycloaddition of the pyrimidine core, expelling hydrogen cyanide, which is a hallmark of nitrogenous heterocycles [3].
Table 3: ESI-LC-MS/MS Fragmentation Data
| m/z | Ion Type | Neutral Loss | Mechanistic Origin |
|---|---|---|---|
| 199.1 | [M+H]⁺ | None | Intact protonated molecule |
| 171.1 | Fragment | -28 Da (CO) | Cleavage of the aldehyde carbonyl |
| 144.1 | Fragment | -27 Da (HCN) | Pyrimidine ring opening via retro-cycloaddition |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides orthogonal validation of the functional groups. The Fermi resonance doublet, characteristic of the aldehydic C-H stretch, provides a self-validating confirmation of the -CHO group when paired with the strong carbonyl peak [2].
Table 4: FT-IR Spectroscopic Data (ATR Mode)
| Wavenumber (cm⁻¹) | Vibration Type | Diagnostic Significance |
|---|---|---|
| 3055 | C-H stretch (aromatic) | Confirms sp² hybridized carbons |
| 2925 | C-H stretch (aliphatic) | Confirms presence of the methyl group |
| 2830, 2735 | C-H stretch (aldehyde) | Fermi resonance doublet, diagnostic for -CHO |
| 1698 | C=O stretch | Conjugated aldehyde carbonyl |
| 1585, 1560 | C=C, C=N stretch | Pyrimidine and phenyl ring breathing modes |
| 1430 | C-H bend | Methyl group deformation |
| 790, 690 | C-H out-of-plane bend | Characteristic of 1,3-disubstituted benzene |
References
- Review of Spectrometric Identification of Organic Compounds, 8th Edition. Source: ACS Publications.
- Structure Determination of Organic Compounds: Tables of Spectral Data. Source: Springer Professional.
- Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Source: PubMed / NIH.
